Cas no 88950-64-5 (1-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylic acid)

1-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylic acid structure
88950-64-5 structure
Product Name:1-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylic acid
CAS No:88950-64-5
Molecular Formula:C9H15NO4
Molecular Weight:201.219702959061
MDL:MFCD00083257
CID:61218
PubChem ID:688396

1-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylic acid Properties

Names and Identifiers

    • 1-(Boc-Amino)cyclopropanecarboxylic acid
    • BOC-1-Amino-1-cyclopropanecarboxylic acid
    • 1-[(Tert-butoxycarbonyl)amino]cyclopropanecarboxylic acid
    • 1-(tert-butoxycarbonyl)cyclopropanecarboxylic acid
    • 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylic acid
    • 1-[(tert-Butoxycarbonyl)amino]cyclopropanecarboxylic acid
    • Boc-1-aminocyclopropane-1-carboxylic acid
    • Boc-ACPC-OH
    • N-BOC-1-AMINOCYCLOPROPANECARBOXYLIC ACID
    • 1-[N-(tert-Butoxycarbonyl)amino]cyclopropanecarboxylic acid
    • N-tert-Butoxycarbonyl 1-amino-1-cyclopropanecarboxylic acid
    • 1-[(tert-Butoxycarbonyl)amino]cyclopropanecarboxylicacid
    • 1-[(tert-Butoxycarbonyl)amino]cyclopropanecarboxylic acid
    • 1-tert-Butoxycarbonylamino-cyclopropanecarboxylic acid
    • 1-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylic acid
    • 1-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclopropanecarboxylic acid (ACI)
    • 1-((tert-Butoxycarbonyl)amino)cyclopropan-1-carboxylic acid
    • 1-(Tert-Butoxycarbonylamino)cyclopropanecarboxylic acid
    • 1-[[(tert-Butoxy)carbonyl]amino]cyclopropane-1-carboxylic acid
    • 1-[(Tert-Butoxycarbonyl)Amino]Cyclopropanecarboxylic Acid,97%
    • B-4651
    • 1-Aminocyclopropane-1-carboxylic acid, N-BOC protected
    • 1-(Boc-amino)cyclopropane-1-carboxylic acid
    • 1-(t-Butyloxycarbonyl-amino)-cyclopropyl-1-carboxylic acid
    • DB-032333
    • 1-(Boc-amino)cyclopropanecarboxylic acid, 98.0%
    • 1-(t-butoxycarbonylamino)-1-cyclopropane-carboxylic acid
    • 1-(Boc-amino)cyclopropanecarboxylic acid, >=98.0% (TLC)
    • PS-6017
    • Maybridge3_006209
    • 1-((tert-Butoxycarbonyl)amino)cyclopropanecarboxylic acid
    • 88950-64-5
    • MFCD00083257
    • 1-tert-butoxycarbonylaminocyclopropanecarboxylic acid
    • Z1263583545
    • IDI1_017596
    • SY002604
    • Boc-AC3C-OH
    • DSKCOVBHIFAJRI-UHFFFAOYSA-N
    • 1-(N-tert-butoxycarbonylamino)cyclopropanecarboxylic acid
    • BCP19190
    • CS-W002346
    • STL555728
    • 1-((t-butoxycarbonyl)amino)cyclopropane-1-carboxylic acid
    • Cyclopropanecarboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-
    • DB-005656
    • 1-tert-butoxycarbonylaminocyclopropylcarboxylic acid
    • 1-tert-butoxycarbonylamino-1-cyclopropanecarboxylic acid
    • 1-((tert-butoxycarbonyl)amino)cyclopropane-carboxylic acid
    • AKOS005146484
    • tert-butoxycarbonylamino-cyclopropanecarboxylic acid
    • 1-tert-butoxycarbonylamino-cyclopropane-carboxylic acid
    • 1-tert-butyloxycarbonylaminocyclopropanecarboxylic acid
    • 1-(tert-Boc-amino)cyclopropanecarboxylic acid
    • 1-(tert-butoxycarbonyl)aminocyclopropanecarboxylic acid
    • N-Boc-1-amino-1-cyclopropanecarboxylic acid
    • N-t-butoxycarbonyl-1-aminocyclopropane-1-carboxylic acid
    • DTXSID80350893
    • CCG-247527
    • 1-({[(1,1-dimethylethyl)oxy]carbonyl}amino)cyclopropanecarboxylic acid
    • 1-[(tert-butoxycarbonyl)-amino]cyclopropanecarboxylic acid
    • Oprea1_662183
    • BBL101931
    • SB39637
    • Boc-(1)NHnablaCO-OH
    • SCHEMBL142219
    • 1-(Boc-amino)cyclopropane carboxylic acid
    • N-t-butoxycarbonyl-1-aminocyclopropanecarboxylic acid
    • 1-((tert-butoxycarbonyl)amino) cyclopropanecarboxylic acid
    • 1-(Boc-amino)cyclopropanecarboxylicacid
    • N-boc-amino-cyclopropanecarboxylic acid
    • ALBB-031229
    • 1-[(tert-butoxycarbonyl)amino]cyclopropane-1-carboxylic acid
    • 1-(tert-butoxycarbonyl-amino)-cyclopropanecarboxylic acid
    • 1-((tert-butoxycarbonyl)amino)cyclopropane-1-carboxylic acid
    • AC-1800
    • EN300-92079
    • HMS1448K05
    • MDL: MFCD00083257
    • InChIKey: DSKCOVBHIFAJRI-UHFFFAOYSA-N
    • Inchi: 1S/C9H15NO4/c1-8(2,3)14-7(13)10-9(4-5-9)6(11)12/h4-5H2,1-3H3,(H,10,13)(H,11,12)
    • SMILES: O=C(NC1(CC1)C(O)=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 201.100108g/mol
  • Surface Charge: 0
  • XLogP3: 0.9
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Rotatable Bond Count: 4
  • Monoisotopic Mass: 201.100108g/mol
  • Monoisotopic Mass: 201.100108g/mol
  • Topological Polar Surface Area: 75.6Ų
  • Heavy Atom Count: 14
  • Complexity: 263
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1

Experimental Properties

  • LogP: 1.51920
  • PSA: 75.63000
  • Boiling Point: 347.6℃ at 760 mmHg
  • Melting Point: 178 ºC
  • Flash Point: 164℃
  • Color/Form: Solid
  • Density: 1.21 g/cm3

1-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylic acid Security Information

1-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylic acid Customs Data

  • HS CODE:2924299090
  • Customs Data:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

1-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylic acid Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P00334B-1g
1-(Boc-Amino)cyclopropanecarboxylic acid
88950-64-5 97%
1g
$6.00 2024-04-20
A2B Chem LLC
AB43211-1g
1-[(tert-Butoxycarbonyl)amino]cyclopropanecarboxylic acid
88950-64-5 97%
1g
$6.00 2024-04-19
AAPPTec
UBG023-1g
Boc-Acpc-OH
88950-64-5
1g
$75.00 2024-07-20
Aaron
AR0033CN-250mg
1-(Boc-Amino)cyclopropanecarboxylic acid
88950-64-5 96%
250mg
$4.00 2025-01-21
Apollo Scientific
OR8028-1g
1-Aminocyclopropane-1-carboxylic acid, N-BOC protected
88950-64-5 97%
1g
£15.00 2025-02-20
AstaTech
56306-1/G
N-BOC-1-AMINOCYCLOPROPANECARBOXYLIC ACID
88950-64-5 97%
1g
$19 2023-09-17
Crysdot LLC
CD21001325-100g
1-(Boc-Amino)cyclopropanecarboxylic acid
88950-64-5 97%
100g
$294 2024-07-18
Enamine
EN300-92079-0.05g
1-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylic acid
88950-64-5 95.0%
0.05g
$19.0 2025-02-19
Key Organics Ltd
PS-6017-1MG
1-Aminocyclopropane-1-carboxylic acid, N-BOC protected
88950-64-5 >97%
1mg
£37.00 2025-02-09
TRC
B619645-1g
1-(Boc-amino)cyclopropanecarboxylic Acid
88950-64-5
1g
$ 64.00 2023-09-08

1-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylic acid Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Permanganic acid (HMnO4), potassium salt (1:1) Solvents: tert-Butanol ,  Water
Reference
New syntheses of cyclopropylaminocarboxylic acids - Preparation of 3',4'-methano-analogues of the antibiotic TAN-1057 A/B
Kordes, Markus, 1999, , ,

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Permanganic acid (HMnO4), potassium salt (1:1) Solvents: tert-Butanol ,  Water ;  2 h, rt
1.2 Reagents: Hydrochloric acid ,  Sodium sulfite Solvents: Water ;  < pH 2
Reference
Titanium-catalyzed cyclopropanation of Boc-protected cyanohydrins: A short access to aminocyclopropanecarboxylic acid derivatives
Pearson-Long, Morwenna S. M.; Beauseigneur, Alice; Karoyan, Philippe; Szymonial, Jan; Bertus, Philippe, Synthesis, 2010, (20), 3410-3414

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Tetramethylammonium hydroxide Solvents: Acetonitrile
Reference
An efficient and high yield method for the N-tert-butoxycarbonyl protection of sterically hindered amino acids
Khalil, Ehab M.; Subasinghe, Nalin L.; Johnson, Rodney L., Tetrahedron Letters, 1996, 37(20), 3441-3444

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Water Solvents: Ethanol
Reference
A convenient and efficient synthesis of 1-aminocyclopropanecarboxylic acid (ACC)
Wheeler, Thomas N.; Ray, John A., Synthetic Communications, 1988, 18(2), 141-9

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1)
Reference
Studies on the titanium-catalyzed cyclopropanation of nitriles
Laroche, Christophe; Harakat, Dominique; Bertus, Philippe; Szymoniak, Jan, Organic & Biomolecular Chemistry, 2005, 3(19), 3482-3487

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Permanganic acid (HMnO4), potassium salt (1:1) Solvents: tert-Butanol ,  Water
Reference
Ti(II)-Mediated Conversion of α-Heterosubstituted (O, N, S) Nitriles to Functionalized Cyclopropylamines. Effect of Chelation on the Cyclopropanation Step
Bertus, Philippe; Szymoniak, Jan, Journal of Organic Chemistry, 2002, 67(11), 3965-3968

Synthetic Circuit 7

Reaction Conditions
Reference
Linear oligopeptides. Part 200. Crystallographic characterization of conformation of 1-aminocyclopropane-1-carboxylic acid residue (Ac3c) in simple derivatives and peptides
Valle, G.; Crisma, M.; Toniolo, C.; Holt, E. M.; Tamura, M.; et al, International Journal of Peptide & Protein Research, 1989, 34(1), 56-65

Synthetic Circuit 8

Reaction Conditions
Reference
Titanium-mediated cyclopropanation of nitriles with unsaturated Grignard reagents: Application to the synthesis of constrained lysine derivatives
Forcher, Gwenael; Clousier, Nathalie; Beauseigneur, Alice; Setzer, Paul; Boeda, Fabien; et al, Synthesis, 2015, 47(7), 992-1006

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: 1,4-Dioxane ,  Water
Reference
Reaction of cyclopropanamines with hypochlorite
Vaidyanathan, Ganesan; Wilson, Joseph W., Journal of Organic Chemistry, 1989, 54(8), 1815-20

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol
1.2 Reagents: Sodium bicarbonate Solvents: Water
Reference
Convenient synthesis and isolation of 1-aminocyclopropane-1-carboxylic acid (ACC) and N-protected ACC derivatives
Allwein, Shawn P.; Secord, Elizabeth A.; Martins, Andrew; Mitten, Jeffrey V.; Nelson, Todd D.; et al, Synlett, 2004, (14), 2489-2492

1-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylic acid Raw materials

1-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylic acid Preparation Products

1-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylic acid Suppliers

SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:88950-64-5)
MR./MRS.:TANG SI LEI
Phone:15026964105
Email:2881489226@qq.com
Wuhan Huajiu Pharmaceutical Technology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:88950-64-5)
MR./MRS.:WANG YAN
Phone:15527230951
Email:3317219330@qq.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:88950-64-5)
MR./MRS.:A LA DING
Phone:
Email:anhua.mao@aladdin-e.com

1-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylic acid Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:88950-64-5)1-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylic acid
A1204229
Purity:99%
Quantity:500g
Price($):652.0
atkchemica
(CAS:88950-64-5)1-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylic acid
CL8463
Purity:95%+
Quantity:1g/5g/10g/100g
Price($):discuss personally